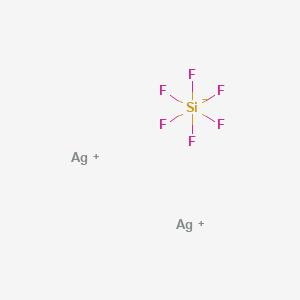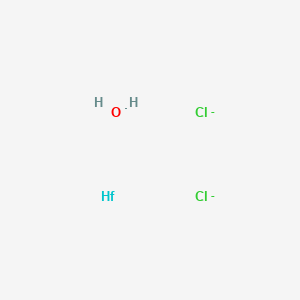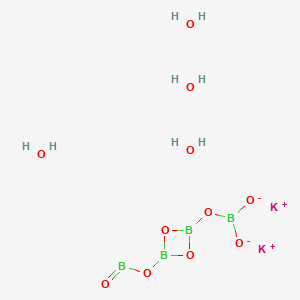
PHOSPHATE DE NICKEL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NICKEL PHOSPHATE is a useful research compound. Its molecular formula is H14Ni3O15P2 and its molecular weight is 492.13. The purity is usually 95%.
BenchChem offers high-quality NICKEL PHOSPHATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NICKEL PHOSPHATE including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réactions électrocatalytiques
Le phosphate de nickel est utilisé dans diverses réactions électrocatalytiques {svg_1}. La synthèse de phosphures de nickel en phase pure présente un intérêt immense en raison de leurs applications à grande échelle dans différentes réactions électrocatalytiques {svg_2}. Le dopage à 5 % de Cu ou Mn dans l'une ou l'autre des phases de phosphure de nickel a donné un mélange de phases (Ni 2 P/Ni 5 P 4) {svg_3}.
Stockage d'énergie
Le phosphure de nickel est utilisé dans le stockage d'énergie {svg_4}. Il intéresse les spécialistes des matériaux en raison de ses applications dans le stockage d'énergie {svg_5}.
Production d'énergie
Le phosphure de nickel est également utilisé dans la production d'énergie {svg_6}. Il intéresse les spécialistes des matériaux en raison de ses applications dans la production d'énergie {svg_7}.
Biosensor
Le phosphure de nickel est utilisé dans les biosensors {svg_8}. Il intéresse les spécialistes des matériaux en raison de ses applications dans les biosensors {svg_9}.
Recyclage catalytique
Le this compound est utilisé dans le recyclage catalytique {svg_10}. Il intéresse les spécialistes des matériaux en raison de ses applications dans le recyclage catalytique {svg_11}.
Revêtements sans électrolyse
Les revêtements sans électrolyse de nickel-phosphate/bore (Ni-P/B) sont largement utilisés pour améliorer les propriétés physiques et mécaniques dans diverses applications industrielles, notamment l'automobile, l'aérospatiale, le traitement chimique, l'alimentation, le pétrole et le gaz, l'électronique, le textile et l'impression {svg_12} {svg_13}.
Mécanisme D'action
Target of Action
Nickel phosphate, with its unique electronic structure and chemical stability, primarily targets electrocatalytic reactions . It is synthesized in various compositions, making it highly attractive for a wide range of applications . The primary targets of nickel phosphate are the reactions that evolve hydrogen and oxygen, commonly known as water splitting .
Mode of Action
Nickel phosphate interacts with its targets through a series of complex reactions. Advanced analytic tools combined with theoretical calculations reveal that upon heating, nickel ions are dissolved and coordinated by triphenylphosphine (PPh3), enabling the synthesis of fine-tuned particles, with nickel phosphide phases ranging from Ni3P to Ni2P . This interaction results in changes in the phase composition of the nickel phosphide, which can range from Ni3P to Ni2P .
Biochemical Pathways
Nickel phosphate affects various biochemical pathways. For instance, it has been found to alter the expression of genes involved in carbon/nitrogen metabolism pathways . Additionally, nickel resistance mechanisms in yeasts and other fungi may involve inactivation of nickel toxicity by the production of extracellular nickel-chelating substances such as glutathione .
Pharmacokinetics
It’s worth noting that nickel nanoparticles have been investigated for their superior ferromagnetic properties, high coercive forces, and chemical stability . These properties could potentially impact the bioavailability of nickel phosphate, but more research is needed in this area.
Result of Action
The result of nickel phosphate’s action is primarily observed in its catalytic activity. For instance, nickel phosphide phases ranging from Ni3P to Ni2P have shown clear composition-activity trends as electrocatalysts for the hydrogen evolution reaction in acidic media and as anode materials in Li-ion batteries . Moreover, nickel phosphate has been found to exhibit high deoxygenation activity, facilitating the integrated catalytic upgradation and pyrolysis of palm kernel shells .
Action Environment
The action of nickel phosphate can be influenced by various environmental factors. For instance, the doping of 5% Cu or Mn in either of the nickel phosphide phases yielded a mixture of phases (Ni2P/Ni5P4). Increasing the cu or mn content to 10% resulted in the complete transformation of phase, ie, from Ni2P to pure Ni5P4 and vice versa . This suggests that the presence of certain elements in the environment can significantly influence the action, efficacy, and stability of nickel phosphate.
Safety and Hazards
Orientations Futures
The appetite for reactions involving PH3 has grown in the past few years. This is due to the ability to generate PH3 cleanly and safely via digestion of cheap metal phosphides with acids . Nickel phosphide exists in various compositions, and the synthesis of pure-phase nickel phosphides is of immense interest due to their wide scale applications in different electrocatalytic reactions .
Analyse Biochimique
Biochemical Properties
Nickel Phosphate may interact with various enzymes, proteins, and other biomolecules. For instance, nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of remarkable chemical reactions
Cellular Effects
Nickel-induced toxicity responses have been observed in human epithelial cells . These responses involve changes in the expression and phosphorylation status of critical biochemical pathway regulators .
Molecular Mechanism
It is known that nickel ions can disrupt protein responses and protein response-based biochemical pathways
Metabolic Pathways
Nickel ions are known to be essential cofactors for a variety of enzymes
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of nickel phosphate can be achieved through precipitation method using nickel nitrate and sodium phosphate as starting materials.", "Starting Materials": ["Nickel nitrate", "Sodium phosphate"], "Reaction": [ "Dissolve nickel nitrate in water to form a solution.", "Dissolve sodium phosphate in water to form a separate solution.", "Mix the two solutions together slowly while stirring continuously.", "A white precipitate of nickel phosphate will form.", "Collect the precipitate through filtration.", "Wash the precipitate with water to remove any impurities.", "Dry the final product at a low temperature." ] } | |
Numéro CAS |
14396-43-1 |
Formule moléculaire |
H14Ni3O15P2 |
Poids moléculaire |
492.13 |
Origine du produit |
United States |
Q1: What are the different morphologies of nickel phosphate reported in the literature?
A1: Researchers have successfully synthesized nickel phosphate in various morphologies, including microflower structures [], hierarchically mesoporous rods [], nanotubes [, ], nanoparticles [], lamination structures with ultrathin nanosheets [], and even 3D nano-ice creams []. The morphology significantly influences its properties and applications.
Q2: How does the synthesis method influence the structure of nickel phosphate?
A2: Different synthesis techniques, such as hydrothermal methods [, , , ], precipitation methods [, ], and sonochemical methods [, ], impact the final structure and properties of nickel phosphate. For example, microwave-assisted hydrothermal synthesis allows for faster reaction rates and can significantly reduce synthesis time compared to conventional hydrothermal methods [].
Q3: Is nickel phosphate stable under various conditions?
A3: The stability of nickel phosphate depends on its specific form and the surrounding environment. Studies have investigated its performance under acidic and basic conditions [, , ], as well as its thermal stability [, , ]. Doping with other elements like iron [] or cerium [] has been explored to enhance its stability and resistance to acid and base degradation.
Q4: What are the prominent catalytic applications of nickel phosphate?
A4: Nickel phosphate exhibits promising catalytic activity in various reactions. It has shown potential as a catalyst for:
- Electrochemical water oxidation: Iron-doped nickel phosphate on nickel foam demonstrates high activity for oxygen evolution reaction (OER) in alkaline solutions []. Doped lithium nickel phosphates have also been explored as catalysts for WOR [].
- Methanol oxidation: Nickel phosphide/graphene nanomaterials, derived from nickel phosphate precursors, demonstrate high activity for methanol oxidation [].
- Hydrogen evolution: Platinum-decorated nickel pyrophosphate, synthesized from nickel phosphate, displays excellent electrocatalytic performance for the hydrogen evolution reaction (HER) in acidic solutions [].
- Other reactions: Nickel phosphate nanotubes exhibit catalytic activity in the isomerization of epoxy propane [] and mesoporous nickel phosphate shows promise for glycerol conversion to acrolein [].
Q5: How does the structure of nickel phosphate affect its catalytic properties?
A5: The structure of nickel phosphate significantly influences its catalytic behavior. For instance, nanoporous nickel phosphate, such as VSB-5, exhibits shape selectivity and high catalytic activity due to the presence of catalytically active nickel centers dispersed within its porous channels []. Additionally, the presence of specific facets, defects, and surface area can also impact its catalytic performance.
Q6: Have computational methods been employed to study nickel phosphate?
A6: Yes, computational studies have provided insights into the electronic properties of different polymorphs of sodium nickel phosphate (NaNiPO4) like triphylite and maricite []. Density functional theory (DFT) calculations can predict the electrochemical behavior and stability of these materials, aiding in the design of improved energy storage devices.
Q7: How do modifications to the nickel phosphate structure affect its activity?
A7: Structural modifications significantly impact the properties and performance of nickel phosphate. For instance:
- Doping: Incorporating elements like iron into the nickel phosphate lattice can enhance its catalytic activity towards the oxygen evolution reaction []. Similarly, doping lithium nickel phosphate with calcium, magnesium, or yttrium can influence its catalytic behavior in water oxidation [].
- Morphology control: Nickel phosphate nanotubes show different catalytic activities and selectivities compared to their bulk counterparts in the isomerization of epoxy propane [].
- Surface modifications: Treating nanoporous VSB-5 nickel phosphate with NaOH generates active Ni(OH)2 species within its pores, significantly enhancing its catalytic activity for alcohol oxidation [].
Q8: What are some promising applications of nickel phosphate in energy storage?
A8: Nickel phosphate materials show significant potential for application in supercapacitors [, , , ]. Their high specific capacitance, good rate capability, and long cycle life make them attractive electrode materials for high-performance energy storage devices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)








